4-[(Cyclopentylformamido)methyl]benzoic acid
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Overview
Description
4-[(Cyclopentylformamido)methyl]benzoic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is characterized by the presence of a benzoic acid moiety linked to a cyclopentylformamido group via a methylene bridge
Preparation Methods
The synthesis of 4-[(Cyclopentylformamido)methyl]benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with cyclopentanecarbonyl chloride under appropriate conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-[(Cyclopentylformamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or esters under oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Cyclopentylformamido)methyl]benzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylformamido)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylformamido group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar compounds to 4-[(Cyclopentylformamido)methyl]benzoic acid include:
4-[(Cyclohexylformamido)methyl]benzoic acid: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical properties and biological activity.
4-[(Cyclopentylcarbamoyl)methyl]benzoic acid: This compound has a carbamoyl group instead of a formamido group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-[(cyclopentanecarbonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(11-3-1-2-4-11)15-9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,1-4,9H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEXMCWLDOSRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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